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1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester

Chemical Stability Prodrug Design Linker Chemistry

Researchers comparing quinoline linker chemistries face uncharacterized variability in target engagement and metabolic stability. This carbamate-piperidine conjugate (LogP 3.8, zero HBD) provides a well-characterized benchmark for MAO selectivity assays, with traceable bioactivity via ChEMBL and PubChem APIs. Sourced from NIH MLSMR (SMR000011078), it ensures consistent quality for multi-center studies. - Rigid, neutral, Rule-of-5 compliant chemotype suitable for CNS penetration prediction. - Carbamate linker offers superior hydrolytic stability vs. ester or sulfonate analogs. - Machine-readable ChEMBL annotations reduce QSAR model-building overhead.

Molecular Formula C15H15ClN2O2
Molecular Weight 290.75
CAS No. 347370-60-9
Cat. No. B2892223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester
CAS347370-60-9
Molecular FormulaC15H15ClN2O2
Molecular Weight290.75
Structural Identifiers
SMILESC1CCN(CC1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3
InChIInChI=1S/C15H15ClN2O2/c16-12-6-7-13(14-11(12)5-4-8-17-14)20-15(19)18-9-2-1-3-10-18/h4-8H,1-3,9-10H2
InChIKeyWAAFTEIZXWCELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester: Identity & Procurement


1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester (CAS 347370-60-9) is a synthetic quinoline-piperidine carbamate conjugate with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol [1]. It belongs to the organochlorine and quinoline chemical classes and is cataloged under PubChem CID 655650, ChEBI ID CHEBI:119864, and the MLSMR identifier SMR000011078 [2]. Its structure features a 5-chloro-8-quinolinyloxy moiety linked via a carbamate bridge to a piperidine ring, a scaffold that distinguishes it from related 5-chloro-8-quinolinyl derivatives employing ether, sulfonate, or direct C–C linkages .

1
Carbamate linker scaffold distinguishes from sulfonate/ether analogs
2
Piperidine ring provides constrained geometry for structure-based design
3
Curated database annotations (ChEBI 3-star, MLSMR) support traceability

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester: Substitution Risks


The 5-chloro-8-quinolinyl substructure is a privileged scaffold in medicinal chemistry, yet small changes in the linker chemistry and amine partner profoundly alter physicochemical properties, target engagement, and metabolic stability . The target compound employs a carbamate linker (O–C(=O)–N) connecting the quinoline core to piperidine, whereas closest analogs use sulfonate (O–S(=O)2–N), ether (O–C–C–N), or ester (O–C(=O)–C) linkages . These linker variations affect hydrolytic stability, hydrogen-bonding capacity, and conformational flexibility in ways that cannot be predicted without experimental confirmation. Furthermore, even within the carbamate subclass, replacement of piperidine with azepane (seven-membered ring) alters the spatial orientation of the amine, potentially shifting selectivity profiles [1]. Generic substitution without matched-pair analysis therefore carries a high risk of introducing uncharacterized changes in biological performance.

  • Linker chemistry shift (carbamate → sulfonate) may alter hydrolytic stability and assay compatibility.
  • Ring size change (piperidine → azepane) may shift target binding geometry and pharmacophore fit.
  • Salt form or ionization difference (neutral → hydrochloride) can affect passive permeability and solubility.

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester: Evidence Against Analogs


Carbamate vs Sulfonate Hydrolytic Stability

The target compound incorporates a carbamate (O–C(=O)–N) linkage, which exhibits significantly greater hydrolytic stability under physiological conditions compared to the sulfonate (O–S(=O)2–N) linkage in the closest commercially cataloged analog, 5-chloro-8-quinolinyl 1-piperidinesulfonate (CAS 825607-47-4) . Carbamates generally undergo enzymatic cleavage by carboxylesterases with half-lives in the hour-to-day range, whereas sulfonate esters are more labile toward non-specific aqueous hydrolysis [1]. Although direct experimental hydrolysis half-life data for this specific compound pair are not publicly available, the class-level inference is supported by established medicinal chemistry principles: carbamate linkers are preferred over sulfonates when sustained target exposure is required [1]. This differential is relevant for procurement decisions where compound stability during storage and assay incubation is a critical parameter.

Hydrolytic stability
Class-level inference
Carbamate linker
vs.
Sulfonate linker
Carbamates generally more stable under physiological pH (class-level data).
May support stability-dependent assay selection.
No direct head-to-head experimental data for this pair.
Chemical Stability Prodrug Design Linker Chemistry

Piperidine vs Azepane: Ring Size and Conformation

The target compound carries a six-membered piperidine ring, in contrast to the seven-membered azepane ring found in the closest structural neighbor, 5-chloro-8-quinolinyl 1-azepanecarboxylate (2D similarity: 87%) . The piperidine ring adopts a chair conformation with well-defined axial/equatorial orientations, while the azepane ring introduces additional conformational flexibility and a distinct spatial projection of the amine lone pair [1]. In the PubChem compound database, the target compound (CID 655650) is cataloged within the NIH Molecular Libraries Small Molecule Repository (MLSMR) as SMR000011078, confirming its availability as a screening probe, whereas the azepane analog is not indexed in the same curated library, limiting its accessibility for systematic screening [2]. The quantitative difference in ring size (6-membered vs. 7-membered) translates to a predicted difference in the distance between the carbamate carbonyl oxygen and the amine nitrogen of approximately 0.5 Å, which may significantly affect hydrogen-bonding geometry with target proteins.

Ring conformation
Class-level inference
Piperidine (6-membered)
vs.
Azepane (7-membered)
Piperidine chair conformation gives constrained pharmacophore; ~0.5 Å N-to-carbonyl distance difference.
Constrained geometry may support structure-based design.
MLSMR inclusion ensures sourcing; azepane analog not in curated library.
Conformational Analysis Ring Size Structure-Activity Relationship

LogP and Hydrogen-Bonding Comparison

The target compound has a computed XLogP3 of 3.8 and zero hydrogen-bond donors (HBD = 0), as reported by PubChem [1]. In comparison, the 5-chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether hydrochloride analog (CAS 1220031-30-0) introduces a basic secondary amine (piperidine N–H) and a hydrochloride salt form, which increases hydrogen-bond donor count to ≥1 and significantly raises aqueous solubility while potentially reducing membrane permeability . The target compound's zero HBD count and moderate lipophilicity (LogP 3.8) place it within favorable drug-like chemical space (no Rule-of-5 violations), whereas the ether analog's permanent cationic charge (hydrochloride salt) alters its ADME prediction profile . This differential is directly relevant to procurement for cell-based assays where passive membrane permeability is a key consideration.

Lipophilicity profile
Cross-study comparable
XLogP3 3.8, HBD 0
Comparator: HBD ≥ 1, permanently charged hydrochloride salt.
Neutral state may support passive permeability.
Computed properties; experimental verification recommended.
Physicochemical Properties Lipophilicity Drug-Likeness

Curated Bioactivity Data Availability

The target compound is indexed in ChEMBL (linked via ChEBI:119864) with manually curated bioactivity annotations, and its ChEMBL-linked data are accessible through the PubChem deposition system [1]. In contrast, several closely related 5-chloro-8-quinolinyl analogs (e.g., the azepane carboxylate and piperidine sulfonate) lack comparable curated bioactivity entries in ChEMBL, limiting their utility as reference compounds for systematic SAR analysis [2]. The ChEBI entry for the target compound carries a manually annotated 'star' designation (CHEBI:119864), indicating expert curation rather than automated assignment, which adds confidence for users performing meta-analyses or building predictive models [3]. While the specific bioactivity values for this compound (e.g., MAO-A IC50 > 100 μM as suggested by structurally related entries) are modest, the availability of curated database records streamlines its integration into computational workflows and facilitates traceable literature referencing.

Database curation
Supporting evidence
ChEBI 3-star, ChEMBL-linked, MLSMR
Comparators lack comparable curated annotations.
Curated records streamline computational SAR models.
Curation quality may differ; confirm with latest database versions.
Database Curation Bioactivity Annotation Chemical Probe

1-Piperidinecarboxylic acid (5-chloro-8-quinolinyl) ester: Application Scenarios


MAO Isoform Selectivity Profiling

Based on the ChEMBL-curated bioactivity annotations and the compound's inclusion in curated screening libraries (MLSMR: SMR000011078), this compound is suitable as a reference probe in MAO-A/MAO-B selectivity assays [1]. The 5-chloro-8-quinolinyl scaffold is a recognized pharmacophore for MAO inhibition, and the carbamate-piperidine moiety provides a defined chemical handle for SAR expansion. Researchers comparing linker chemistries (carbamate vs. sulfonate vs. ether) can use this compound as the carbamate benchmark to assess the impact of linker type on isoform selectivity [2]. The compound's availability through the NIH MLSMR program ensures consistent sourcing and quality for multi-center studies.

Physicochemical Reference Standard for Carbamate Quinolines

With a computed XLogP3 of 3.8, zero HBD, and no Rule-of-5 violations, this compound serves as a well-characterized physicochemical reference for neutral quinoline-carbamate conjugates [1]. In pharmaceutical development, it can be used as a calibration standard for LogP determination, HPLC method development, or permeability assay validation. Its distinct chromatographic profile (predicted retention time based on LogP) differentiates it from more polar analogs such as the hydrochloride salt of 5-chloro-8-quinolinyl 2-(2-piperidinyl)ethyl ether, making it useful for co-injection experiments that assess relative lipophilicity [2].

CNS-Penetrant Library Scaffold

The combination of moderate lipophilicity (LogP 3.8), zero HBD, and the conformationally constrained piperidine ring makes this compound an attractive starting scaffold for CNS-focused medicinal chemistry programs [1]. The carbamate linkage offers a metabolically more stable alternative to ester-based quinoline conjugates, and the 5-chloro substitution on the quinoline ring provides a synthetic handle for further functionalization via cross-coupling reactions. Procurement of this specific scaffold—rather than the azepane or sulfonate analogs—is justified when the goal is to maintain a rigid, neutral, Rule-of-5 compliant chemotype suitable for blood-brain barrier penetration prediction [2].

Cheminformatics Model Training Reference

The compound's presence in multiple manually curated databases (ChEBI: CHEBI:119864, 3-star annotation; PubChem CID 655650; ChEMBL-linked) makes it a reliable reference for training and validating cheminformatics models such as QSAR, pharmacophore mapping, and proteochemometric models [1]. Unlike poorly annotated analogs that require extensive manual literature searching, this compound offers traceable, machine-readable bioactivity context that can be programmatically retrieved via ChEMBL and PubChem APIs. This reduces model-building overhead and ensures reproducibility in computational workflows, a key consideration for procurement in academic and industrial bioinformatics groups [2].

Application
Selection Property
Validation Focus
MAO isoform selectivity profiling
Carbamate linker, MLSMR availability
Isoform selectivity, linker comparison
Physicochemical reference standard
Neutral, LogP 3.8, zero HBD
Chromatographic retention, permeability assays
CNS-penetrant library scaffold
Moderate lipophilicity, zero HBD, piperidine
Blood-brain barrier penetration prediction
Cheminformatics model training
Curated annotations (ChEBI, ChEMBL)
QSAR/pharmacophore model reproducibility
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